Methyl 2-(2-methylquinolin-6-yl)acetate
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Overview
Description
Methyl 2-(2-methylquinolin-6-yl)acetate is a heterocyclic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of quinoline, a structure known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methylquinolin-6-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methylquinolin-6-yl)acetic acid with methanol in the presence of an acid catalyst . This reaction typically requires heating under reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
Methyl 2-(2-methylquinolin-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-methylquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For instance, they may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Similar in structure but lacks the methyl group at the 2-position of the quinoline ring.
6-Amino-2-methylquinolin-4-ol: Contains an amino group and hydroxyl group, offering different reactivity and applications.
2-Methyl-6-(4-phenyl-1,3-thiazol-2(3H)-ylidene)aminoquinolin-4-ol: A more complex derivative with additional heterocyclic rings.
Uniqueness
Methyl 2-(2-methylquinolin-6-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position enhances its stability and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(2-methylquinolin-6-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-11-7-10(8-13(15)16-2)4-6-12(11)14-9/h3-7H,8H2,1-2H3 |
InChI Key |
ALSYULINLJZXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
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